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2-heptylquinolin-4(1H)-one - 2503-80-2

2-heptylquinolin-4(1H)-one

Catalog Number: EVT-1635015
CAS Number: 2503-80-2
Molecular Formula: C16H21NO
Molecular Weight: 243.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Heptylquinolin-4(1H)-one (HHQ) is a prominent member of the 2-alkylquinolone (AQ) family, a class of bacterial secondary metabolites. [] This aromatic compound is primarily known for its role as a precursor to the Pseudomonas Quinolone Signal (PQS), a critical quorum-sensing molecule in Pseudomonas aeruginosa. [] HHQ is a significant research subject due to its involvement in bacterial communication, virulence, and interspecies interactions.

2-Heptyl-1-hydroxyquinolin-4(1H)-one (HQNO)

    Compound Description: 2-Heptyl-1-hydroxyquinolin-4(1H)-one, also known as 2-heptyl-4-hydroxyquinoline N-oxide (HQNO), is a respiratory toxin produced by Pseudomonas aeruginosa [, , ]. This compound exhibits antibiotic properties by inhibiting respiration []. Mycobacteria, such as Mycobacteroides abscessus, can detoxify HQNO by methylating the N-hydroxy moiety []. Staphylococcus aureus can hydroxylate HQNO to the less toxic derivative PQS-N-oxide (PQS-NO) [].

2-Heptyl-3-hydroxyquinolin-4(1H)-one (PQS)

    Compound Description: 2-Heptyl-3-hydroxyquinolin-4(1H)-one, commonly referred to as the "Pseudomonas quinolone signal" (PQS), is a crucial quorum sensing signal molecule in Pseudomonas aeruginosa []. PQS plays a significant role in the virulence of this bacterium [].

4-Hydroxyquinolin-2(1H)-one (DHQ)

    Compound Description: 4-Hydroxyquinolin-2(1H)-one (DHQ) is another secondary metabolite produced by Pseudomonas aeruginosa [].

PQS-N-oxide (PQS-NO)

    Compound Description: PQS-N-oxide (PQS-NO) is a less toxic derivative of HQNO, formed through hydroxylation by Staphylococcus aureus [].

Source and Classification

2-Heptylquinolin-4(1H)-one can be synthesized from various precursors, particularly through reactions involving quinoline derivatives. It falls under the classification of 4-quinolones, which are known for their diverse pharmacological properties, including antibacterial and antimalarial activities. The molecular formula for this compound is C16H21NC_{16}H_{21}N, and it has been studied for its interactions with biological targets.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-heptylquinolin-4(1H)-one typically involves several key steps:

  1. Starting Materials: The synthesis often begins with readily available quinoline derivatives.
  2. Reagents: Common reagents include dimethylformamide (DMF) and triethylamine, which facilitate formylation reactions.
  3. Reaction Conditions: The reaction is usually conducted under reflux conditions to promote the formation of the desired product.
  4. Purification: After the reaction, products are purified using techniques such as recrystallization or chromatography.

For instance, one method involves the reaction of 2-heptyl-4-quinolone with DMF and triethylamine, leading to the formation of 2-heptylquinolin-4(1H)-one with moderate yields .

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-heptylquinolin-4(1H)-one features a quinoline core substituted at the 2-position with a heptyl group. The structure can be represented as follows:

C16H21N Molecular Formula \text{C}_{16}\text{H}_{21}\text{N}\quad \text{ Molecular Formula }

Key structural data include:

  • Molecular Weight: Approximately 245.35 g/mol
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for quinolone derivatives.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 2-heptylquinolin-4(1H)-one can be explored through various reactions typical of quinolone derivatives:

  1. Nucleophilic Substitution: The nitrogen atom in the quinoline ring can participate in nucleophilic substitution reactions.
  2. Oxidation Reactions: Quinoline derivatives can undergo oxidation to form corresponding N-oxides, which may exhibit different biological activities.

For example, studies have indicated that modifications at the nitrogen position can enhance biological activity against various pathogens .

Mechanism of Action

Process and Data

The mechanism of action for 2-heptylquinolin-4(1H)-one involves its interaction with specific biological targets, such as enzymes or receptors relevant to bacterial or parasitic infections.

  1. Enzyme Inhibition: The compound may act by inhibiting key enzymes involved in metabolic pathways of pathogens.
  2. Binding Affinity: Molecular docking studies have suggested that 2-heptylquinolin-4(1H)-one exhibits good binding affinity to targets such as proteases in viruses like SARS-CoV-2 .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-heptylquinolin-4(1H)-one include:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases, which can lead to hydrolysis or other transformations.

Relevant analytical methods such as High Performance Liquid Chromatography (HPLC) are often used to assess purity and stability over time .

Applications

Scientific Uses

2-Heptylquinolin-4(1H)-one has potential applications in various scientific fields:

  1. Medicinal Chemistry: Explored for its antibacterial and antimalarial properties, making it a candidate for drug development.
  2. Biological Research: Used in studies investigating enzyme inhibition mechanisms or cellular interactions.
  3. Pharmacology: Investigated for its potential role in treating infections caused by resistant strains of bacteria or parasites.

Research continues to explore its efficacy and safety profiles, aiming to establish it as a viable therapeutic agent .

Biosynthesis and Metabolic Pathways of 2-Heptylquinolin-4(1H)-one in Microbial Systems

Enzymatic Mechanisms in Pseudomonas aeruginosa Quinolone Signal (PQS) Biosynthesis

HHQ biosynthesis in P. aeruginosa involves a four-step enzymatic cascade originating from central metabolic precursors: anthranilate and fatty acyl-CoA derivatives. The pathway proceeds as follows:

  • Anthranilate Activation: The CoA ligase PqsA catalyzes ATP-dependent adenylation of anthranilate (derived from chorismate via PhnAB), forming anthraniloyl-CoA [8]. This reaction primes anthranilate for downstream condensation.
  • Condensation with Malonyl-CoA: The β-ketoacyl-ACP synthase homolog PqsD condenses anthraniloyl-CoA with malonyl-CoA. This yields the unstable intermediate 2-aminobenzoylacetyl-CoA (2-ABA-CoA), which spontaneously cyclizes to 2,4-dihydroxyquinoline (DHQ) without enzymatic intervention [4] [5].
  • Thioester Hydrolysis: PqsE acts as a pathway-specific thioesterase, hydrolyzing 2-ABA-CoA to 2-aminobenzoylacetate (2-ABA). This mitigates non-productive DHQ accumulation and channels 2-ABA toward alkylquinolone assembly [4]. Broad-specificity thioesterases (e.g., TesB) partially compensate in ΔpqsE mutants.
  • Decarboxylative Claisen Condensation: The heterodimeric PqsBC complex condenses 2-ABA with octanoyl-CoA (C8:0) in a rate-limiting step. PqsC’s active-site cysteine (Cys-129) forms an octanoyl-thioester intermediate. Nucleophilic attack by 2-ABA prompts decarboxylation and ring closure, generating HHQ [5] [8].

Key Enzymatic Features:

  • PqsBC Substrate Flexibility: PqsBC accommodates acyl-CoA chains from C6 to C12, yielding diverse 2-alkylquinolones (e.g., 2-nonylquinolone, NQ). β-Hydroxyacyl-CoA substrates (e.g., β-hydroxydecanoate) enable synthesis of 2′-hydroxy-HHQ derivatives [7].
  • Active-Site Architecture: PqsC’s hydrophobic active site (2× larger than FabH homologs) accommodates aromatic 2-ABA. The catalytic triad (Cys-129, His-269) facilitates acyl transfer, while the absent asparagine residue is functionally replaced by 2-ABA’s amino group [5].

Table 1: Enzymes Catalyzing HHQ Biosynthesis in P. aeruginosa

EnzymeGeneFunctionCatalytic Residues/Motifs
Anthranilate-CoA ligasepqsAAnthraniloyl-CoA synthesisATP-binding motif
Condensation enzymepqsD2-ABA-CoA formation from anthraniloyl-CoA + malonyl-CoACys-112 (nucleophile)
ThioesterasepqsEHydrolysis of 2-ABA-CoA to 2-ABAα/β-hydrolase fold
Condensing enzymepqsBCHHQ formation from 2-ABA + octanoyl-CoAPqsC: Cys-129, His-269
MonooxygenasepqsHHHQ → PQS hydroxylation (not in HHQ pathway)FAD-dependent active site

Role of pqsABCDE Operon in Alkylquinolone Precursor Assembly

The pqsABCDE operon encodes the core HHQ biosynthetic machinery and is transcriptionally regulated by the LysR-type regulator PqsR:

  • Genetic Organization: The operon (pqsA–pqsE) is flanked by phnAB (anthranilate synthase) and pqsR (transcriptional activator). pqsH (hydroxylase) and pqsL (modifying enzyme) reside at distant genomic loci [8].
  • Transcriptional Control:
  • PqsR Autoregulation: HHQ and PQS bind PqsR, activating pqsABCDE transcription in a density-dependent manner.
  • LasR/RhlR Integration: The LasR/3-oxo-C12-HSL complex induces pqsH and pqsR, linking HHQ production to upstream QS circuits [1] [8].
  • Functional Validation:
  • ΔpqsA, ΔpqsD, or ΔpqsBC mutants lack HHQ and downstream alkylquinolones.
  • ΔpqsE mutants retain ~40% HHQ production due to TesB compensation but accumulate 3-fold higher DHQ [4].
  • pqsH mutants produce HHQ but not PQS, confirming its role in hydroxylation [8].

Table 2: Genes within the pqsABCDE Operon and Their Functions

GeneProteinRole in HHQ PathwayPhenotype of Mutant
pqsAPqsAAnthranilate activation to anthraniloyl-CoANo HHQ/PQS; attenuated virulence
pqsBPqsBPqsBC heterodimer subunit (structural)No HHQ
pqsCPqsCPqsBC catalytic subunit (acyl carrier)No HHQ
pqsDPqsD2-ABA-CoA synthesisNo HHQ; DHQ accumulation
pqsEPqsE2-ABA release from 2-ABA-CoAReduced HHQ; increased DHQ/2-AA

Intersection with 2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS) Metabolic Network

HHQ serves dual roles as a PQS precursor and an independent signaling molecule within the alkylquinolone metabolic network:

  • Conversion to PQS: The FAD-dependent monooxygenase PqsH hydroxylates HHQ at C3 to yield PQS. This reaction occurs extracellularly, and both molecules are shuttled via membrane vesicles [8].
  • Independent Signaling Functions:
  • Virulence Regulation: HHQ activates PqsR, inducing pqsABCDE transcription and pyocyanin production. It also represses swarming motility by stimulating phenazine-1-carboxylic acid (PCA) synthesis [1].
  • Iron Chelation: Unlike PQS, HHQ lacks high-affinity iron(III)-binding capacity. However, it indirectly influences iron homeostasis by modulating siderophore gene expression [2] [10].
  • Metabolic Crosstalk:
  • HHQ degradation by Rhodococcus erythropolis yields tryptophan, which enhances peptidoglycan synthesis and aluminum tolerance in co-cultures [6].
  • In P. aeruginosa, HHQ oxidation generates 2-heptyl-4-hydroxyquinoline N-oxide (HQNO), an electron transport chain inhibitor [7].

Evolutionary Conservation of Alkylquinolone Biosynthetic Clusters in Gram-Negative Bacteria

Alkylquinolone biosynthetic clusters exhibit limited phylogenetic distribution but significant functional convergence:

  • Pseudomonas Genus: The pqsABCDE operon is conserved in P. putida, P. fluorescens, and P. aureofaciens, producing C6–C12 alkylquinolones with antimicrobial properties [7].
  • Burkholderia Genus:
  • B. pseudomallei, B. thailandensis, and B. ambifaria possess the hmqABCDEFG operon, synthesizing 3-methyl-2-alkyl-4-quinolones (e.g., 2-heptyl-3-methyl-4(1H)-quinolone). hmqF encodes a methyltransferase absent in Pseudomonas [8].
  • Despite structural divergence (C3 methylation), Burkholderia alkylquinolones regulate biofilm formation and virulence akin to HHQ [7].
  • Rare Proteobacteria: Aeromonas and Alteromonas species produce C10–C14 alkylquinolones, though their biosynthetic genes remain uncharacterized [4].
  • Evolutionary Trajectories:
  • Gene Duplication: pqsBC likely evolved from FabH-like homodimers via gene duplication and functional specialization.
  • Horizontal Transfer: The pqs and hmq clusters reside on genomic islands, suggesting acquisition via horizontal gene transfer [4] [8].

Table 3: Diversity of Alkylquinolones Across Bacterial Genera

GenusOperonSignature MetabolitesBiological Functions
PseudomonaspqsABCDEHHQ, PQS, 2′-OH-NQQS signaling, iron chelation
BurkholderiahmqABCDEFG2-heptyl-3-methyl-4(1H)-quinoloneAntimicrobial activity, biofilm modulation
RhodococcusNoneHHQ degradation to tryptophanMetabolic cross-feeding, stress tolerance

Properties

CAS Number

2503-80-2

Product Name

2-heptylquinolin-4(1H)-one

IUPAC Name

2-heptyl-1H-quinolin-4-one

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

InChI

InChI=1S/C16H21NO/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17-13/h7-8,10-12H,2-6,9H2,1H3,(H,17,18)

InChI Key

UYRHHBXYXSYGHA-UHFFFAOYSA-N

SMILES

CCCCCCCC1=CC(=O)C2=CC=CC=C2N1

Synonyms

2-heptyl-4-hydroxyquinoline
MY 12-62c
MY-12-62c
MY12-62c

Canonical SMILES

CCCCCCCC1=CC(=O)C2=CC=CC=C2N1

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